Phosmidosine Exhibits Approximately 10-Fold Higher Anticancer Activity Than Its Demethylated Derivative Phosmidosine B
Phosmidosine demonstrates significantly higher anticancer activity compared to its demethylated derivative, Phosmidosine B. While Phosmidosine B shows high anticancer activities, both diastereomers of Phosmidosine (1a and 1b) were found to have similar but approximately 10 times higher anticancer activities than Phosmidosine B [1].
| Evidence Dimension | Anticancer activity (growth inhibition) |
|---|---|
| Target Compound Data | Approximately 10-fold higher than Phosmidosine B |
| Comparator Or Baseline | Phosmidosine B (demethylated derivative) |
| Quantified Difference | Approximately 10-fold |
| Conditions | MTT assay on various tumor cell lines |
Why This Matters
This establishes that the O-methyl ester group is crucial for optimal anticancer potency, and researchers requiring maximum inhibitory activity should procure Phosmidosine rather than the less potent Phosmidosine B.
- [1] Moriguchi, T., Asai, N., Okada, K., Seio, K., Sasaki, T., & Sekine, M. (2002). First synthesis and anticancer activity of phosmidosine and its related compounds. Journal of Organic Chemistry, 67(10), 3290–3300. View Source
